2,4-Dibromo-5-fluorophenylboronic acid pinacol ester is an organic compound classified as an arylboronic acid. It features a boron atom bonded to a phenyl ring that is substituted with two bromine atoms at positions 2 and 4, and a fluorine atom at position 5. The compound also contains a pinacol ester group, which is essential for its reactivity in various chemical reactions, particularly in organic synthesis. Arylboronic acids are recognized for their utility in forming carbon-carbon bonds via Suzuki-Miyaura coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules.
The synthesis of 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester can be achieved through several methods, primarily involving the reaction of the corresponding boronic acid with pinacol under appropriate conditions. One common approach is the direct borylation of the corresponding brominated aromatic compound using boron reagents such as pinacolborane. This method typically requires a palladium catalyst and can be performed under mild conditions to ensure high yields of the desired product .
Technical Details:
The molecular structure of 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester can be represented by its chemical formula, C12H12BBr2FO2. The structure features:
Data:
2,4-Dibromo-5-fluorophenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions. This process involves the coupling of an aryl or vinyl halide with the boronic ester to form new carbon-carbon bonds.
Reactions:
Technical Details:
The mechanism of action for 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
This sequence effectively forms new carbon-carbon bonds while utilizing the unique reactivity offered by the boron-containing compound .
Physical Properties:
Chemical Properties:
Relevant Data:
The primary applications of 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester lie in synthetic organic chemistry. Its ability to participate in Suzuki-Miyaura couplings makes it invaluable for:
This compound serves as a critical building block in constructing diverse molecular architectures needed for advanced materials science and medicinal chemistry .
Miyaura borylation is a cornerstone method for synthesizing halogenated arylboronic esters. This palladium-catalyzed reaction enables direct borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂) under mild conditions. For 2,4-dibromo-5-fluorobenzene, the reaction exploits the divergent reactivity of bromine substituents at different ring positions. The ortho-bromine’s enhanced steric accessibility facilitates oxidative addition to Pd(0) catalysts (e.g., Pd(dppf)Cl₂), while the para-bromine remains inert due to electronic deactivation by the fluorine atom [4]. Typical conditions involve:
Table 1: Miyaura Borylation Conditions for Halogenated Arenes
| Substrate | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dibromo-5-fluorobenzene | Pd(PPh₃)₄ / dppf | KOAc | Dioxane/H₂O | 90% | [3] |
| 5-Bromo-2-fluoropyridine | Pd(PPh₃)₄ | KOAc | Dioxane | 85% | [3] |
| 2-Bromothiazole | PdCl₂(PPh₃)₂ | K₂CO₃ | THF | 78% | [4] |
The coexistence of bromine and fluorine substituents significantly influences boronic ester formation. In 2,4-dibromo-5-fluorobenzene, fluorine’s strong electron-withdrawing effect (-I effect) acidifies the ortho-position (C2), making it more susceptible to oxidative addition than the para-bromine (C4) [1] [5]. Key factors governing regioselectivity:
Pinacol esterification converts boronic acids into air-stable, chromatographable derivatives. For 2,4-dibromo-5-fluorophenylboronic acid, esterification with pinacol (HO–C(CH₃)₂–C(CH₃)₂–OH) under dehydrative conditions yields the title compound with 97% purity [2]. Advantages include:
Table 2: Structural Data for 2,4-Dibromo-5-fluorophenylboronic Acid Pinacol Ester
| Property | Value | Technique |
|---|---|---|
| CAS Number | 2121512-02-3 | — |
| Molecular Formula | C₁₂H₁₄BBr₂FO₂ | HRMS [2] |
| Molecular Weight | 379.86 g/mol | MS [2] |
| Purity | ≥97% | HPLC [2] |
| SMILES | B(OC1(C)CCC2CC1C2(C)C)(C3=CC(F)=C(Br)C=C3Br) | [1] |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8